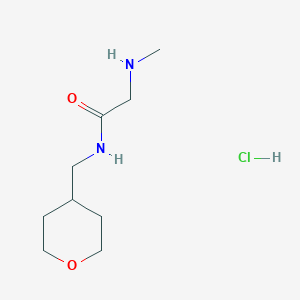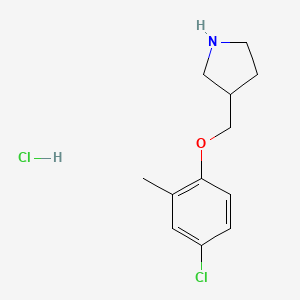
4-氯-2-甲基苯基-3-吡咯烷基甲基醚盐酸盐
描述
4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, also known as CPME, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research and industry. Its molecular weight is 262.17 g/mol .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride is C12H17Cl2NO . Detailed structural analysis would require more specific resources or experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride are not fully detailed in the available resources. Its molecular weight is 262.17500 . Other properties like density, boiling point, melting point, and flash point are not available .科学研究应用
认知增强特性
对与 4-氯-2-甲基苯基-3-吡咯烷基甲基醚盐酸盐类似的衍生物(例如 2-甲基-3-(2(S)-吡咯烷基甲氧基)吡啶 (ABT-089))的研究在认知增强方面显示出有希望的结果。ABT-089 属于烟碱乙酰胆碱受体 (nAChR) 配体的 3-吡啶基醚类,在啮齿动物和灵长类动物的认知增强模型中表现出积极的作用。它还在啮齿动物模型中表现出抗焦虑活性,并且具有较低的激活外周神经节型受体的倾向,这使其成为治疗认知障碍的理想候选者,因为它具有良好的口服生物利用度和生物活性 (Lin 等人,1997 年)。
化学合成和表征
与 4-氯-2-甲基苯基-3-吡咯烷基甲基醚盐酸盐相关的化合物的化学合成和表征已在各种背景下得到探索:
杂环化合物合成
一项研究详细介绍了通过前体与 TFA 形成的碳正离子还原反应合成 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮 (CFPDPPO)。该化合物的结构表征,包括 X 射线衍射、核磁共振和质谱,以及其对氨基酸的手性识别潜力,突出了相关杂环化合物的多样化化学应用 (Murthy 等人,2017 年)。
聚合物化学
由含有吡啶环、吡咯烷基和醚键的二胺单体衍生的新型聚酰亚胺表现出高溶解性、热稳定性和疏水性。这些通过与各种芳香二酐缩聚合成的聚合物在需要具有特定热和溶解性特性的材料的领域具有潜在应用 (Huang 等人,2017 年)。
安全和危害
生化分析
Biochemical Properties
4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their function and altering cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride to its target molecules .
Cellular Effects
The effects of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride on various types of cells are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride affects gene expression by binding to transcription factors or altering chromatin structure, thereby regulating the transcription of target genes .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers. These molecular interactions ultimately lead to alterations in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In vivo studies have also demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride can result in toxic or adverse effects, such as cellular toxicity, organ damage, and alterations in physiological functions .
属性
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-6-11(13)2-3-12(9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQZXJFHOEGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
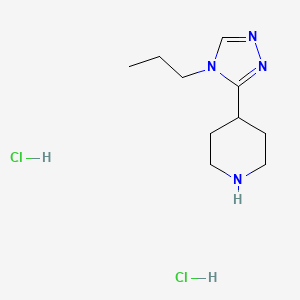
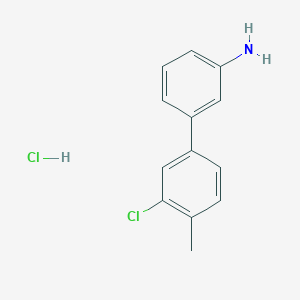
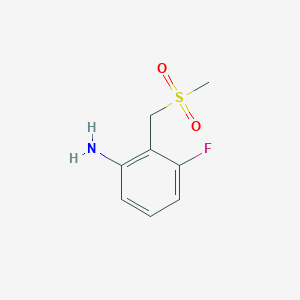

![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)
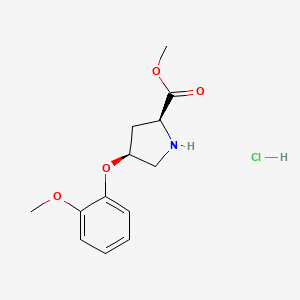
![4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456105.png)

-methanone hydrochloride](/img/structure/B1456107.png)
